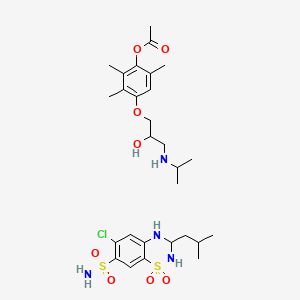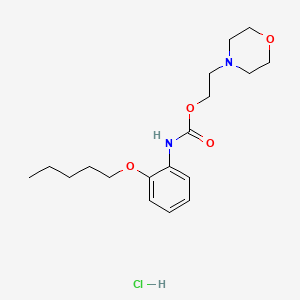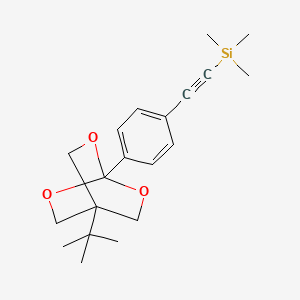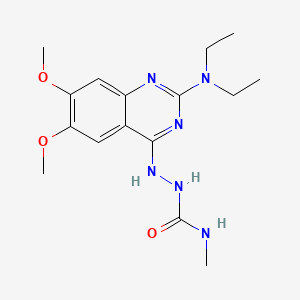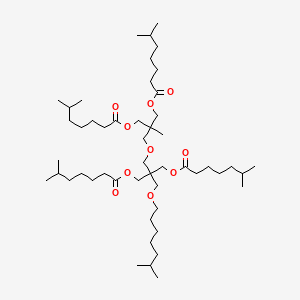
Dipentaerythritol hexaisooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentaerythritol hexaisooctanoate is an ester derived from dipentaerythritol and isooctanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is primarily used as a raw material in the production of polyesters, polyethers, polyurethanes, and alkyd resins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexaisooctanoate is synthesized through the esterification of dipentaerythritol with isooctanoic acid. The reaction typically involves heating dipentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentaerythritol hexaisooctanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Dipentaerythritol and isooctanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipentaerythritol hexaisooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and pharmaceutical formulations.
Industry: Utilized in the production of lubricants, coatings, adhesives, plasticizers, and cosmetics.
Wirkmechanismus
The mechanism by which dipentaerythritol hexaisooctanoate exerts its effects is primarily through its chemical reactivity and physical properties. As an ester, it can undergo hydrolysis to release dipentaerythritol and isooctanoic acid, which can then participate in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetranitrate: An ester of pentaerythritol used as a vasodilator and explosive.
Neopentyl glycol diheptanoate: Another ester used in similar applications as dipentaerythritol hexaisooctanoate.
Trimethylolpropane triheptanoate: A triester used in the production of lubricants and plasticizers
Uniqueness
This compound is unique due to its high molecular weight and multiple ester functionalities, which provide enhanced stability and reactivity compared to similar compounds. Its ability to form stable polymers and its biocompatibility make it particularly valuable in both industrial and biomedical applications .
Eigenschaften
CAS-Nummer |
70969-65-2 |
|---|---|
Molekularformel |
C50H94O10 |
Molekulargewicht |
855.3 g/mol |
IUPAC-Name |
[2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3 |
InChI-Schlüssel |
JUBIFMWZLINJMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
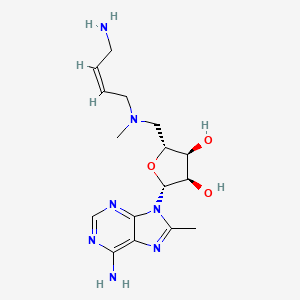
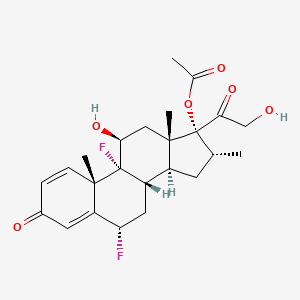
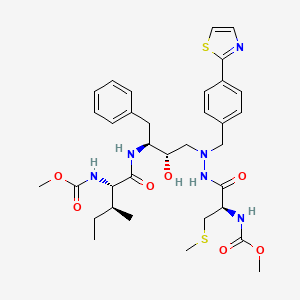
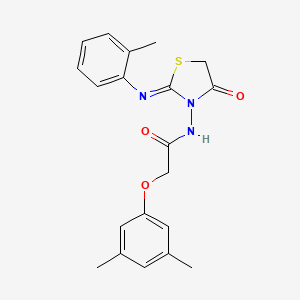
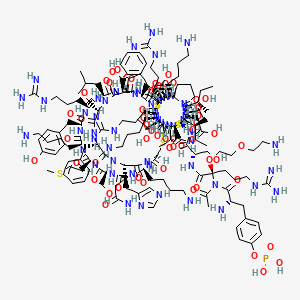
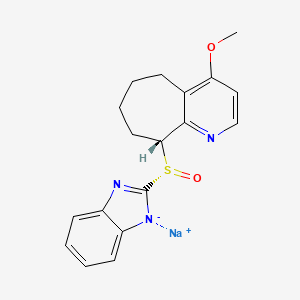
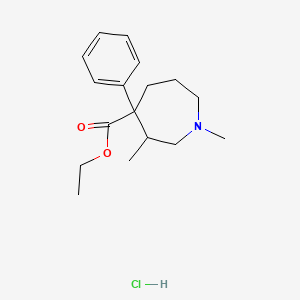
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
